molecular formula C19H18ClFN4O4S B11207484 N-(3-chloro-4-fluorophenyl)-5-[(4-ethoxyphenyl)sulfamoyl]-3-methyl-1H-pyrazole-4-carboxamide

N-(3-chloro-4-fluorophenyl)-5-[(4-ethoxyphenyl)sulfamoyl]-3-methyl-1H-pyrazole-4-carboxamide

Cat. No.: B11207484
M. Wt: 452.9 g/mol
InChI Key: VXGYCSHNNYTDIF-UHFFFAOYSA-N
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Description

N-(3-chloro-4-fluorophenyl)-5-[(4-ethoxyphenyl)sulfamoyl]-3-methyl-1H-pyrazole-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes a pyrazole ring substituted with chloro, fluoro, ethoxy, and sulfamoyl groups. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-fluorophenyl)-5-[(4-ethoxyphenyl)sulfamoyl]-3-methyl-1H-pyrazole-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole core, followed by the introduction of the chloro, fluoro, ethoxy, and sulfamoyl groups through various substitution reactions. Common reagents used in these reactions include halogenating agents, sulfonyl chlorides, and ethoxy compounds. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring consistent quality, and implementing efficient purification techniques. Industrial methods may also incorporate continuous flow reactors and automated systems to enhance production efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-fluorophenyl)-5-[(4-ethoxyphenyl)sulfamoyl]-3-methyl-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove specific functional groups or alter the oxidation state of the compound.

    Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). The reaction conditions vary depending on the desired transformation, but they often involve specific temperatures, solvents, and catalysts to achieve optimal results.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups such as amines or ethers.

Scientific Research Applications

N-(3-chloro-4-fluorophenyl)-5-[(4-ethoxyphenyl)sulfamoyl]-3-methyl-1H-pyrazole-4-carboxamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It serves as a tool for investigating biological pathways and interactions, particularly those involving sulfamoyl and pyrazole groups.

    Medicine: The compound has potential therapeutic applications, including as an inhibitor of specific enzymes or receptors.

    Industry: It is used in the development of new materials, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-fluorophenyl)-5-[(4-ethoxyphenyl)sulfamoyl]-3-methyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of enzymes or receptors, affecting various biochemical pathways. The presence of the sulfamoyl group is particularly important for its binding affinity and specificity. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications and guide the design of related compounds.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-chloro-4-fluorophenyl)-5-[(4-ethoxyphenyl)sulfamoyl]-3-methyl-1H-pyrazole-4-carboxamide is unique due to the combination of its functional groups and the specific arrangement of atoms within its structure. This uniqueness imparts distinct chemical properties and reactivity, making it valuable for various scientific applications. Compared to similar compounds, it may exhibit different binding affinities, selectivity, and biological activities, highlighting its potential as a versatile research tool and therapeutic agent.

Properties

Molecular Formula

C19H18ClFN4O4S

Molecular Weight

452.9 g/mol

IUPAC Name

N-(3-chloro-4-fluorophenyl)-3-[(4-ethoxyphenyl)sulfamoyl]-5-methyl-1H-pyrazole-4-carboxamide

InChI

InChI=1S/C19H18ClFN4O4S/c1-3-29-14-7-4-12(5-8-14)25-30(27,28)19-17(11(2)23-24-19)18(26)22-13-6-9-16(21)15(20)10-13/h4-10,25H,3H2,1-2H3,(H,22,26)(H,23,24)

InChI Key

VXGYCSHNNYTDIF-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NS(=O)(=O)C2=NNC(=C2C(=O)NC3=CC(=C(C=C3)F)Cl)C

Origin of Product

United States

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